Tautomeric Equilibrium Shift: 3,5-Dihydroxy vs. Unsubstituted Indazolinone
The unsubstituted indazolinone exists as ~95% oxo-form in aqueous solution [1]. Introduction of a 5-hydroxy group onto this scaffold shifts the tautomeric equilibrium, as evidenced by the equipotent kinase inhibition of regioisomeric indazolinones, which confirms that the 5-hydroxy derivative stabilizes the hydroxy tautomer to a greater extent than the parent structure [2]. This shift directly impacts hinge-binding interactions with kinase targets, making biological activity unpredictable if an unsubstituted analog is substituted.
| Evidence Dimension | Tautomeric preference (oxo-form %) |
|---|---|
| Target Compound Data | Significantly altered equilibrium; equipotent kinase inhibition observed across tautomers (qualitative shift from parent). |
| Comparator Or Baseline | Unsubstituted indazolinone: ~95% oxo-form in water [1]. |
| Quantified Difference | Qualitative but profound shift; unsubstituted is >95% oxo, whereas 5-OH substitution enables both tautomers to be kinetically relevant. |
| Conditions | Aqueous solution, pH-dependent; KDR kinase inhibition assay (10 μM ATP) [2]. |
Why This Matters
This tautomeric flexibility is a critical factor in rational drug design; selecting an analog with a different tautomeric profile can render a structure-activity relationship (SAR) study invalid.
- [1] Bruneau, P., Taylor, P.J. and Wilkinson, A.J. (1996). The tautomerism of indazolinone in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 2263-2269. View Source
- [2] Vasudevan, A., et al. (2012). Contribution of indazolinone tautomers to kinase activity. Bioorganic & Medicinal Chemistry Letters, 22(14), 4502-4505. View Source
